trans-1-Mercaptocyclohexan-2-ol is an organic compound characterized by its molecular formula . It is a derivative of cyclohexane featuring both a mercapto group (-SH) and a hydroxyl group (-OH) attached to adjacent carbon atoms in a trans configuration. This unique arrangement contributes to its distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
trans-1-Mercaptocyclohexan-2-ol belongs to the class of organosulfur compounds, specifically thiols, due to the presence of the mercapto group. It is classified under organic compounds with functional groups that include alcohols and thiols. The compound can be synthesized through various methods, primarily involving the manipulation of cyclohexene derivatives.
The synthesis of trans-1-Mercaptocyclohexan-2-ol can be achieved through several routes:
trans-1-Mercaptocyclohexan-2-ol has a unique molecular structure that can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.23 g/mol |
| IUPAC Name | 2-sulfanylcyclohexan-1-ol |
| InChI | InChI=1S/C6H12OS/c1-6(7)5(8)4(3)2/h5-8H,1-4H2 |
| InChI Key | JWNIGFMBJMKIEL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)O)S |
This structure indicates the presence of both functional groups in a cyclic arrangement, which significantly influences its reactivity and interaction with other molecules.
trans-1-Mercaptocyclohexan-2-ol participates in various chemical reactions:
The major products resulting from these reactions include:
The mechanism by which trans-1-Mercaptocyclohexan-2-ol exerts its effects involves interactions with various molecular targets:
trans-1-Mercaptocyclohexan-2-ol exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science .
trans-1-Mercaptocyclohexan-2-ol has several applications across different fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3